

# **Technical Support Center: Evenamide Dosage Optimization**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing **evenamide** dosage to minimize side effects during experimentation.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of evenamide and how does it relate to its side effects?

**Evenamide** is a voltage-gated sodium channel (VGSC) blocker that modulates glutamate release.[1] In pathological conditions like schizophrenia, excessive neuronal firing can lead to increased glutamate release. **Evenamide** normalizes this aberrant glutamate release without affecting basal levels by blocking VGSCs.[2] Potential side effects may be linked to this mechanism, as sodium channel blockade can affect neuronal excitability in various tissues.

Q2: What are the most commonly reported side effects of **evenamide** in clinical trials?

Across various clinical trials, the most frequently reported treatment-emergent adverse events (TEAEs) have been generally mild to moderate. These include headache, somnolence, insomnia, dizziness, pyrexia, vomiting, and nasopharyngitis.[2][3][4]

Q3: Have any serious adverse events been associated with **evenamide**?

In a long-term study, serious adverse events (SAEs) were reported in a small number of patients, including one case of dilutional hyponatremia followed by a seizure and one sudden



death.[5] Another phase IIa study reported discontinuation of two patients due to atrial fibrillation and a seizure. It is important to note that these were rare events in the context of the overall patient population studied.

Q4: What dosages of evenamide have been investigated in clinical trials?

**Evenamide** has been studied at various doses, including 7.5 mg, 15 mg, and 30 mg, administered twice daily (bid).[3][5]

# **Clinical Trial Side Effect Data Summary**

The following table summarizes treatment-emergent adverse events (TEAEs) from key clinical trials of **evenamide**. This data can help researchers anticipate potential side effects at different dosage levels.



| Adverse Event                         | Study 008A<br>(Evenamide 30 mg<br>bid)[2][4] | Study 014/015<br>(Evenamide 7.5, 15,<br>30 mg bid - Pooled<br>Data)[3][5][6][7][8]<br>[9][10] | Phase IIa Study<br>(Evenamide 15-25<br>mg bid) |
|---------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------|------------------------------------------------|
| Any TEAE                              | 25%                                          | 27.8% (long-term extension)                                                                   | Not explicitly stated                          |
| Headache                              | 3 patients                                   | Not specified as common                                                                       | 3 (6.0%)                                       |
| Vomiting                              | 3 patients                                   | Not specified as common                                                                       | Not Reported                                   |
| Nasopharyngitis                       | 3 patients                                   | Upper respiratory tract infection: 3 (2.1%)                                                   | Not Reported                                   |
| Dizziness                             | Not Reported                                 | 4 patients                                                                                    | Not Reported                                   |
| Pyrexia (Fever)                       | Not Reported                                 | 4 patients                                                                                    | Not Reported                                   |
| Insomnia                              | Not Reported                                 | 3 (2.1%)                                                                                      | 5 (10.0%)                                      |
| Somnolence                            | Not Reported                                 | Discontinuation due to somnolence: 1 (0.7%)                                                   | 8 (16.0%)                                      |
| Dry Mouth                             | Not Reported                                 | Not Reported                                                                                  | 3 (6.0%)                                       |
| Overdose (asymptomatic)               | Not Reported                                 | 7 patients (medication errors)                                                                | 3 (6.0%)                                       |
| Skin/Subcutaneous<br>Disorders        | Not Reported                                 | Not Reported                                                                                  | 5 (10.0%)                                      |
| Blood cholesterol increase            | Not Reported                                 | 3 (2.1%)                                                                                      | Not Reported                                   |
| Creatine phosphokinase (CPK) increase | Not Reported                                 | 3 (2.1%)                                                                                      | Not Reported                                   |
| Anemia                                | Not Reported                                 | 3 (2.1%)                                                                                      | Not Reported                                   |



| Schizophrenia<br>(worsening)     | Not Reported                  | 3 (2.1%)          | Not Reported                                            |
|----------------------------------|-------------------------------|-------------------|---------------------------------------------------------|
| Serious Adverse<br>Events (SAEs) | 2 discontinuations due to AEs | 2 (1.4%) patients | 2 discontinuations<br>(atrial fibrillation,<br>seizure) |

# **Experimental Protocols and Troubleshooting Guides**

## In Vivo Assessment of Seizure Liability

A critical aspect of optimizing **evenamide** dosage is to assess its potential to induce seizures, a known risk for some sodium channel blockers.





Click to download full resolution via product page

Caption: Workflow for in vivo seizure liability assessment of **evenamide**.

Animal Model: Male Sprague Dawley rats (250-300g) are recommended.



#### Surgical Preparation:

- Anesthetize the animal using isoflurane.
- Secure the animal in a stereotaxic frame.
- Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording. A reference electrode is placed over the cerebellum.
- Secure the electrode assembly to the skull with dental acrylic.
- Allow a recovery period of at least 7 days post-surgery.

#### Experimental Procedure:

- Habituate the animals to the recording chambers for at least 30 minutes prior to baseline recording.
- Record baseline EEG for a minimum of 60 minutes.
- Administer evenamide or vehicle control via the intended clinical route (e.g., oral gavage).
- Continuously record video-EEG for at least 4 hours post-dosing.
- For seizure threshold determination, a convulsant agent such as pentylenetetrazol (PTZ)
  can be infused intravenously at a constant rate until the onset of a generalized seizure.
   The dose of PTZ required to induce a seizure is the endpoint.

#### Data Analysis:

- EEG recordings are visually scored for epileptiform activity (spikes, sharp waves, and seizure-like discharges).
- Automated seizure detection software can also be used.
- Behavioral seizures are scored using a standardized scale (e.g., Racine's scale).



 The effect of **evenamide** on the seizure threshold is determined by comparing the PTZ dose required to induce seizures in the treated versus control groups.

| Issue                                 | Potential Cause                                                       | Suggested Solution                                                                                                |
|---------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| High baseline seizure activity        | Animal stress, underlying health issues                               | Ensure proper acclimatization, handle animals gently, and screen for any health abnormalities prior to the study. |
| Loss of EEG signal                    | Detached electrode, hardware malfunction                              | Check electrode integrity and connections. Ensure proper grounding of the recording setup.                        |
| High variability in seizure threshold | Inconsistent drug<br>administration, animal-to-<br>animal variability | Ensure accurate and consistent dosing. Increase the number of animals per group to improve statistical power.     |
| No clear dose-response relationship   | Inappropriate dose range, drug<br>metabolism differences              | Conduct a dose-range finding study. Consider pharmacokinetic analysis to correlate drug exposure with effects.    |

## In Vitro Assessment of Neuronal Excitability

Patch-clamp electrophysiology is a powerful tool to directly measure the effects of **evenamide** on specific voltage-gated sodium channels.





Click to download full resolution via product page

Caption: Workflow for in vitro patch-clamp analysis of evenamide.



- Cell Lines: Use cell lines stably expressing the human voltage-gated sodium channel subtype of interest (e.g., HEK293 cells expressing hNav1.2, hNav1.6, or hNav1.7).
- Solutions:
  - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
  - o Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
- · Electrophysiological Recording:
  - Perform whole-cell patch-clamp recordings at room temperature.
  - Use an appropriate voltage protocol to elicit sodium currents. For example, from a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.
  - Record baseline currents in the external solution.
  - Perfuse the cells with increasing concentrations of evenamide and record the corresponding currents.
- Data Analysis:
  - Measure the peak inward sodium current at each voltage step.
  - Construct current-voltage (I-V) relationships.
  - Determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of evenamide by fitting the concentration-response data to a Hill equation.
  - Analyze the effects of evenamide on the voltage-dependence of channel activation and inactivation.



| Issue                           | Potential Cause                                                    | Suggested Solution                                                                                                             |
|---------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Unstable recordings (seal loss) | Poor cell health, incorrect pipette pressure                       | Use healthy, well-adhered cells. Optimize pipette polishing and pressure application during seal formation.                    |
| Low current amplitude           | Low channel expression, incorrect solutions                        | Verify channel expression levels. Double-check the composition and pH of recording solutions.                                  |
| High series resistance          | Clogged pipette tip, incomplete whole-cell access                  | Use clean pipettes and apply sufficient suction to rupture the cell membrane fully.                                            |
| Inconsistent drug effects       | Inaccurate drug<br>concentrations, incomplete<br>solution exchange | Prepare fresh drug solutions daily. Ensure the perfusion system provides rapid and complete solution exchange around the cell. |

# **Signaling Pathway Diagram**





Click to download full resolution via product page







#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells [frontiersin.org]
- 2. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with evenamide in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 3. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 5. Therapeutic Effect of Evenamide, a Glutamate Inhibitor, in Patients With Treatment-Resistant Schizophrenia (TRS): Final, 1-Year Results From a Phase 2, Open-Label, Rater-Blinded, Randomized, International Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newron reports additional data from study 014/015 of TRS therapy [clinicaltrialsarena.com]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Newron reports exceptional one-year results of study 014/15 with evenamide in treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 9. Data from Newron's study 014/015 and an evenamide clinical development outlook presented at the 2024 Annual Congress of the Schizophrenia International Research Society (SIRS) | Newron Pharmaceuticals [newron.com]
- 10. Newron TRS study 6 months' results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- To cite this document: BenchChem. [Technical Support Center: Evenamide Dosage Optimization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#optimizing-evenamide-dosage-for-minimal-side-effects]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com